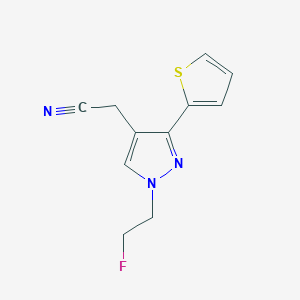

2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-[1-(2-fluoroethyl)-3-thiophen-2-ylpyrazol-4-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3S/c12-4-6-15-8-9(3-5-13)11(14-15)10-2-1-7-16-10/h1-2,7-8H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUZBIMHYKTYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C=C2CC#N)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile is a synthetic organic compound characterized by its unique structural features, including a pyrazole ring, a thiophene moiety, and a fluoroethyl substituent. This compound has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. The following sections provide an in-depth examination of its biological activity, including relevant research findings, mechanisms of action, and comparative studies.

- Molecular Formula : C11H10FN3S

- Molecular Weight : 235.28 g/mol

- Purity : Typically around 95% .

Biological Activity Overview

Research indicates that compounds containing pyrazole and thiophene structures exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific compound has been explored for its potential interactions with various biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways that are crucial for various physiological processes. For instance, the presence of the fluoroethyl group may enhance the compound's stability and lipophilicity, facilitating better interaction with target sites .

Research Findings

Recent studies have reported various biological activities associated with pyrazole derivatives:

- Antimicrobial Activity : Pyrazole derivatives have shown efficacy against a range of microbial pathogens. For instance, some studies have demonstrated that modifications to the pyrazole ring can enhance antibacterial activity against Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Compounds similar to this compound have exhibited anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which play a key role in inflammation pathways .

- Anticancer Potential : Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth factors .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

Comparative Analysis

The unique structural features of this compound enhance its biological activity compared to other pyrazole derivatives. The fluoroethyl group is particularly noteworthy as it may improve the compound's pharmacokinetic properties, leading to better bioavailability and efficacy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile with structurally related compounds, emphasizing molecular features, biological activities, and synthesis challenges:

Key Observations:

Thiophene vs. Pyridine Substituents: The thiophene-containing target compound likely exhibits stronger anticancer activity compared to its pyridine analog (C₁₂H₁₁FN₄), as thiophene’s electron-rich structure facilitates interactions with cellular targets .

Fluoroethyl vs. Propargyl Groups :

- The fluoroethyl group in the target compound enhances metabolic stability compared to propargyl substituents, which may introduce synthetic complexity or reactivity issues .

Acetonitrile vs. Acetyl/Ketone Derivatives :

- Acetonitrile derivatives generally exhibit improved solubility and bioavailability over acetylated analogs (e.g., 1-[5-Methyl-1-(4-nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl]ethan-1-one), though the latter show potent anticancer activity (IC₅₀: 12–25 µM) .

Synthetic Routes: Claisen-Schmidt and Suzuki-Miyaura coupling reactions are commonly employed for pyrazole-thiophene hybrids, as seen in precursors like N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride .

Vorbereitungsmethoden

Synthesis of 3-(Thiophen-2-yl)pyrazole Core

The thiophen-2-yl substituent on the pyrazole ring is typically introduced by condensation reactions involving thiophene-containing ketones or aldehydes with hydrazines or hydrazones.

A common approach is the reaction of 2-acetylthiophene with hydrazine derivatives to form 3-(thiophen-2-yl)pyrazoles. This method leverages the reactivity of the acetyl group adjacent to the thiophene ring to form the pyrazole ring via cyclization.

Literature reports efficient one-pot synthesis of 3,5-diarylpyrazoles by reacting hydrazones of aryl aldehydes with substituted acetophenones under reflux in solvents such as DMSO, followed by workup and purification.

Preparation of 2-Acetylthiophene (Starting Material)

2-Acetylthiophene is a critical precursor for introducing the thiophen-2-yl group. It is commercially available but can also be synthesized via Friedel-Crafts acylation of thiophene.

- Various protocols for 2-acetylthiophene derivatives involve reaction with dimethylamine hydrochloride and paraformaldehyde in the presence of hydrochloric acid under reflux conditions in solvents like isopropanol or ethanol. Yields range from 60% to over 90%, depending on conditions such as temperature, solvent, and reaction time.

Formation of the Acetonitrile Side Chain at the 4-Position

The acetonitrile substituent can be introduced via several methods:

Direct substitution on a pyrazole ring bearing a suitable leaving group at the 4-position, followed by nucleophilic displacement with cyanide sources.

Alternatively, the acetonitrile moiety can be constructed through condensation reactions involving cyanoacetate derivatives or via Knoevenagel-type condensations followed by cyclization.

Specific preparation of 2-(pyrazol-4-yl)acetonitriles has been reported using condensation of pyrazole aldehydes with malononitrile or related nitrile-containing reagents under basic or acidic catalysis.

Detailed Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for key steps related to the synthesis of intermediates relevant to the target compound:

Research Findings and Structural Characterization

The pyrazole derivatives bearing fluoroalkyl and thiophenyl substituents have been characterized by NMR spectroscopy, including ^1H, ^13C, and ^19F NMR, confirming the substitution pattern and integrity of the fluoroethyl group.

Single crystal X-ray diffraction studies on related compounds confirm planar heterocyclic cores with slight twists due to substituents, consistent with expected molecular geometry.

The nitrile functionality is confirmed by characteristic IR absorption bands near 2200 cm^-1 and by ^13C NMR signals in the 110-120 ppm range.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile, and how are key intermediates validated?

- Methodology : Synthesis typically involves cyclocondensation of hydrazines with fluorinated β-ketoesters or α,β-unsaturated ketones to form the pyrazole core. For example, thiophene-2-carbaldehyde derivatives can be coupled via Suzuki-Miyaura cross-coupling to introduce the thiophen-2-yl group . Fluorination is achieved using 2-fluoroethylating agents (e.g., 2-fluoroethyl tosylate) under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Acetonitrile functionalization at the pyrazole C4 position is often performed via nucleophilic substitution or cyanoethylation. Validation includes LC-MS for intermediate purity and ¹⁹F NMR to confirm fluorinated group incorporation .

Q. How do solvent polarity and temperature influence the yield of fluorinated pyrazole intermediates during synthesis?

- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of fluorinated intermediates, while elevated temperatures (70–90°C) accelerate cyclization. For example, in the formation of the pyrazole ring, DMF at 80°C achieves >75% yield compared to <50% in THF due to improved reagent compatibility . Kinetic studies using in situ FTIR or HPLC can monitor reaction progress and optimize conditions .

Q. What spectroscopic techniques are critical for characterizing the compound’s structural integrity?

- Methodology :

- ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm; pyrazole C4-CH₂CN at δ 3.5–4.0 ppm) .

- ¹⁹F NMR : Confirms the 2-fluoroethyl group (δ -215 to -220 ppm) and absence of byproducts .

- HRMS : Validates molecular formula (C₁₀H₉FN₃S requires m/z 222.0448) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the thiophene and fluoroethyl groups?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL is critical. For example, refining the dihedral angle between the pyrazole and thiophene rings (typically 15–30°) clarifies steric interactions. Data collection at low temperature (100 K) reduces thermal motion artifacts. Twinning or disorder in the fluoroethyl group requires iterative refinement with restraints on bond lengths and angles .

Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., kinase inhibitors)?

- Methodology :

- Molecular docking (AutoDock Vina) : Models interactions with ATP-binding pockets (e.g., CDK2 or JAK2 kinases). The thiophene’s sulfur may form π-sulfur interactions with hydrophobic residues .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Fluorine’s electronegativity enhances binding via polar interactions .

Q. How do competing reaction pathways during fluorination impact the regioselectivity of pyrazole derivatives?

- Methodology : Isotopic labeling (¹⁸F or ²H) and DFT calculations (Gaussian 16) identify transition states. For example, fluorination at the pyrazole N1 position vs. thiophene C5 can be studied using Gibbs free energy profiles. Experimental validation via ¹⁹F NMR kinetic studies under varying pH (4–9) reveals optimal regioselectivity at pH 7 .

Q. What strategies mitigate decomposition of the acetonitrile group under acidic or oxidative conditions?

- Methodology : Stabilize the nitrile group via steric protection (e.g., bulky substituents at pyrazole C3) or buffered reaction media (pH 6–8). Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring identifies degradation products (e.g., carboxylic acids via hydrolysis) .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility in aqueous vs. organic solvents: How can experimental design resolve discrepancies?

- Methodology : Use standardized shake-flask assays (USP <1059>) with UV/Vis quantification. For example, logP measurements (octanol-water partition coefficients) reconcile differences: fluorinated pyrazoles typically exhibit logP ~2.5 (moderate lipophilicity), but thiophene’s π-system may increase aqueous solubility unexpectedly .

Q. Divergent bioactivity results in kinase inhibition assays: Are these due to assay conditions or compound stability?

- Methodology : Parallel assays under inert atmospheres (N₂) vs. ambient conditions test oxidative degradation. LC-MS post-assay analysis detects decomposition (e.g., nitrile → amide hydrolysis). IC₅₀ values from dose-response curves (GraphPad Prism) with error bars <10% ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.